molecular formula C16H22N4O3 B5377223 N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

Cat. No. B5377223
M. Wt: 318.37 g/mol
InChI Key: OMJSMTBMTJENQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as DAPT, is a small molecule inhibitor of gamma-secretase. Gamma-secretase is an enzyme complex that cleaves transmembrane proteins, including amyloid precursor protein (APP), to produce amyloid beta (Aβ) peptides. Aβ peptides are the main component of amyloid plaques found in the brains of Alzheimer's disease patients. DAPT has been extensively studied for its potential therapeutic use in Alzheimer's disease.

Mechanism of Action

N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide binds to the active site of gamma-secretase and inhibits its enzymatic activity, thereby reducing the production of Aβ peptides. N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to selectively inhibit the production of longer Aβ peptides, such as Aβ42, which are more prone to aggregation and toxicity.
Biochemical and Physiological Effects:
N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include the inhibition of Notch signaling, the promotion of neuronal differentiation, and the induction of apoptosis in cancer cells. In addition, N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to reduce Aβ production and amyloid plaque formation in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in lab experiments is its specificity for gamma-secretase inhibition. N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to selectively inhibit gamma-secretase activity, without affecting other proteases or enzymes. However, one limitation of using N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is its potential off-target effects, which may vary depending on the cell type or experimental conditions used.

Future Directions

There are several future directions for research on N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide and gamma-secretase inhibition. One area of interest is the development of more potent and selective gamma-secretase inhibitors for therapeutic use in Alzheimer's disease. Another area of interest is the investigation of the role of gamma-secretase in other diseases and cellular processes, such as cancer and stem cell differentiation. Finally, there is a need for further studies on the potential side effects and toxicity of gamma-secretase inhibitors, including N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, in animal models and human clinical trials.

Synthesis Methods

N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide can be synthesized using a multi-step process involving the reaction of 4-(aminocarbonyl)phenylacetic acid with N,N-dimethyl-1,4-piperidinedicarboxylic acid anhydride in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product, N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide.

Scientific Research Applications

N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been widely used as a research tool to investigate the role of gamma-secretase in various cellular processes, including Notch signaling, cell differentiation, and apoptosis. In addition, N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been used to study the effects of gamma-secretase inhibition on Aβ production and aggregation in Alzheimer's disease models.

properties

IUPAC Name

4-N-(4-carbamoylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-19(2)16(23)20-9-7-12(8-10-20)15(22)18-13-5-3-11(4-6-13)14(17)21/h3-6,12H,7-10H2,1-2H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJSMTBMTJENQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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